Creticoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

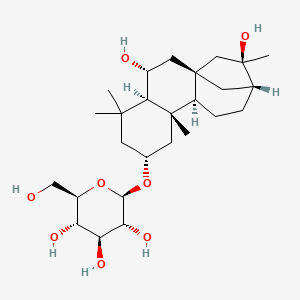

(2R,3R,4S,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19+,20-,21-,22-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKNTHMUHXNDHJ-UBQJNZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210716 | |

| Record name | β-D-Glucopyranoside, (2β,6β)-6,16-dihydroxykauran-2-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53452-34-9 | |

| Record name | β-D-Glucopyranoside, (2β,6β)-6,16-dihydroxykauran-2-yl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53452-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, (2β,6β)-6,16-dihydroxykauran-2-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Creticoside C: A Technical Overview of its Discovery, Natural Source, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a naturally occurring diterpenoid glycoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, natural source, and current understanding of the biological activities of this compound. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies from cited literature are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams generated with Graphviz.

Discovery and Natural Source

This compound was first discovered and isolated from the herbs of Pteris cretica, a species of fern. It is classified as an ent-kaurane diterpenoid glycoside.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 53452-34-9 |

| Molecular Formula | C26H44O8 |

| Molecular Weight | 484.6 g/mol |

| Natural Source | Pteris cretica |

Experimental Protocols

Isolation of this compound

While the original isolation protocol for this compound is not detailed in recent literature, a general procedure for the isolation of diterpenoid glycosides from Pteris cretica can be described as follows. This process typically involves solvent extraction, followed by chromatographic separation.

Experimental Workflow for Isolation

Methodology:

-

Extraction: The dried and powdered aerial parts of Pteris cretica are extracted with a 70% aqueous ethanol solution at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol. This step separates compounds based on their solubility.

-

Chromatographic Separation: The fraction containing this compound (typically the more polar fractions like ethyl acetate or n-butanol) is then subjected to various column chromatography techniques. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the different components.

-

Purification: Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Type | Observations |

| NMR Spectroscopy | 1H NMR, 13C NMR, COSY, HMQC, HMBC | Provides detailed information on the carbon-hydrogen framework, establishing the connectivity of the diterpenoid core and the glycosidic linkage. |

| Mass Spectrometry | ESI-MS, HR-ESI-MS | Determines the molecular weight and elemental composition of the molecule, confirming the molecular formula. |

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to elucidate the complete chemical structure of the isolated compound. These experiments reveal the proton and carbon environments and their connectivities, allowing for the assignment of all atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-Resolution ESI-MS (HR-ESI-MS) provides the exact mass, which is used to confirm the elemental composition and molecular formula.

Biological Activity of this compound

Recent research has begun to explore the biological activities of this compound. One study investigated its potential as an antiviral agent.

Binding to SARS-CoV-2 Nsp9 Protein

A 2021 study screened a library of natural products for their ability to bind to the Nsp9 protein of SARS-CoV-2, which is essential for viral replication. This compound was identified as one of the compounds in this library.

Logical Relationship of the Screening Process

While this study identified this compound as a compound of interest, further research is required to determine if this binding has a significant inhibitory effect on viral replication and to elucidate the precise mechanism of action. Information regarding other biological activities and the signaling pathways modulated by this compound is not extensively available in the current scientific literature.

Conclusion

This compound is an ent-kaurane diterpenoid glycoside naturally found in the fern Pteris cretica. Its discovery and structural elucidation have been accomplished through standard phytochemistry and spectroscopic techniques. While preliminary studies suggest potential biological activities, such as binding to viral proteins, the full therapeutic potential and the underlying mechanisms of action of this compound remain areas for future investigation. This technical guide provides a foundational understanding for researchers and professionals interested in the further development of this natural product.

Creticoside C: An Uncharacterized Diterpenoid Glycoside

Despite its commercial availability and notation as a natural product isolated from Pteris cretica, a comprehensive scientific profile of Creticoside C, including its definitive chemical structure, stereochemistry, and biological activity, remains elusive in publicly accessible literature. This technical guide synthesizes the currently available information and highlights the significant knowledge gaps surrounding this compound.

Introduction

This compound is listed by several chemical suppliers with the CAS number 53452-34-9 and a molecular formula of C₂₆H₄₄O₈, corresponding to a molecular weight of 484.6 g/mol .[1][2][3] It is categorized as a diterpenoid glycoside and is reported to be isolated from the fern Pteris cretica.[2] However, a thorough search of scientific databases reveals a conspicuous absence of primary literature detailing its isolation, purification, and structural elucidation. This lack of published data prevents a detailed analysis of its chemical and physical properties.

Physicochemical Properties

The information available for this compound is limited to its basic identifiers.

| Property | Value | Source |

| CAS Number | 53452-34-9 | [1][2][3] |

| Molecular Formula | C₂₆H₄₄O₈ | [1][2][3] |

| Molecular Weight | 484.6 g/mol | [1][2][3] |

| Type of Compound | Diterpenoid | [2] |

| Source | Pteris cretica | [2] |

Chemical Structure and Stereochemistry: A Knowledge Gap

As of late 2025, the definitive chemical structure and stereochemistry of this compound have not been published in peer-reviewed scientific literature. While the molecular formula suggests a diterpene aglycone linked to a sugar moiety, the specific connectivity, functional groups, and the absolute and relative configurations of its chiral centers are unknown.

In contrast, other compounds from Pteris cretica, such as Creticoside A, have been isolated and characterized.[4] The structure of Creticoside A was elucidated using 1D and 2D NMR spectroscopy and ESI-MS.[4] However, this information cannot be extrapolated to determine the structure of this compound.

Experimental Protocols: Undisclosed Methodologies

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not available. A general procedure for the extraction of compounds from Pteris cretica has been described in the literature, which typically involves the following steps:

Figure 1. A generalized workflow for the isolation of natural products from plant material.

Without a primary publication, the specific solvents, chromatographic conditions, and analytical methods used to isolate and identify this compound remain unknown.

Future Outlook

The absence of detailed scientific information on this compound presents a significant opportunity for natural product researchers. A full structural elucidation and stereochemical assignment are necessary first steps. This would involve the isolation of this compound from Pteris cretica followed by a comprehensive analysis using modern spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon and proton framework and their connectivity.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

-

X-ray Crystallography: To unambiguously determine the three-dimensional structure and absolute stereochemistry, if suitable crystals can be obtained.

-

Chiral chromatography and chemical derivatization: To determine the stereochemistry of the sugar moiety.

Following its structural characterization, the biological activities of this compound could be explored, which may unveil novel therapeutic properties, given the diverse bioactivities reported for other compounds from the Pteris genus.

References

Physical and chemical properties of Creticoside C

An in-depth technical guide on the physical, chemical, and biological properties of Creticoside C, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a diterpenoid glycoside that can be sourced from the herbs of Pteris cretica.[1] As a member of the pterosin family of compounds, which are characteristic constituents of the Pteridaceae family, it is a subject of interest for its potential biological activities.[2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and evaluation of its cytotoxic effects, and discusses its potential biological activities and mechanisms of action.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₄O₈ | [3] |

| Molecular Weight | 484.6 g/mol | [3] |

| CAS Number | 53452-34-9 | [1] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks. | [1] |

Spectral Data

Detailed spectral data for this compound is limited. However, analysis of related compounds isolated from Pteris cretica can provide some insight. For instance, the UV spectrum for a related pterosin, creticoside A, showed characteristic absorptions at 219, 265, and 303 nm.[2] For 1H and 13C-NMR, the chemical shifts are influenced by the electronegativity of attached atoms and the hybridization state of the carbons, with carbonyl carbons typically appearing far downfield (170-220 ppm) in 13C NMR spectra.[4][5][6] Infrared (IR) spectroscopy would be expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O) bonds.

Experimental Protocols

The following sections detail the methodologies for the extraction and purification of pterosins from Pteris cretica and for assessing their cytotoxic activity, based on established protocols for compounds isolated from this plant.[2]

Extraction and Isolation of Pterosins

The workflow for extracting and isolating pterosins, including this compound, from the aerial parts of Pteris cretica is a multi-step process involving solvent extraction, partitioning, and chromatographic separation.

Caption: Workflow for the extraction and isolation of pterosins from Pteris cretica.

Methodology:

-

The aerial parts of P. cretica are extracted with 70% (v/v) aqueous ethanol.[2]

-

The resulting extract is concentrated under reduced pressure to yield a residue.[2]

-

This residue is then successively partitioned with petroleum ether, dichloromethane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2]

-

Each of the resulting fractions is concentrated.[2]

-

The fractions, particularly the EtOAc fraction, are subjected to further separation and purification using various column chromatography techniques (e.g., Sephadex LH-20, RP-18 silica gel) and High-Performance Liquid Chromatography (HPLC) to yield pure pterosins like this compound.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated against various human tumor cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Methodology:

-

Human tumor cell lines (e.g., HCT-116, SH-SY5Y, SGC-7901, Lovo) are seeded into 96-well plates.[2]

-

After 24 hours of incubation, the cells are treated with various concentrations of this compound.[2]

-

The plates are then incubated for an additional 48 hours.[2]

-

Following the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[2]

-

Dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[2]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

-

The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Biological Activities and Mechanism of Action

While extensive biological data for this compound is not widely published, related compounds from Pteris cretica have demonstrated noteworthy bioactivities.

Cytotoxic Activity

A study on new pterosins from Pteris cretica showed that a related compound, creticoside A, exhibited cytotoxic activity against the HCT-116 human colon cancer cell line.[2] This suggests that this compound may also possess cytotoxic properties, making it a candidate for further investigation in cancer research. The potential mechanism for such cytotoxicity could involve the induction of apoptosis.

Caption: Potential mechanism of action for the cytotoxic effects of this compound.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, many glycosides exert their biological effects by interacting with key cellular signaling pathways. For instance, some cardiac glycosides have been shown to inhibit the Na+/K+ ATPase pump and modulate pathways such as PI3K/Akt/mTOR and MAPK signaling, leading to anti-cancer effects.[7][8] While this compound is a diterpenoid glycoside and not a cardiac glycoside, these pathways represent potential areas of investigation for understanding its mechanism of action. Future research should focus on determining if this compound interacts with similar or novel signaling cascades to exert its potential cytotoxic effects.

Conclusion

This compound is a diterpenoid glycoside with defined physical and chemical properties. While comprehensive biological data is still emerging, the known cytotoxic activity of related compounds from its natural source, Pteris cretica, suggests that this compound holds promise as a molecule of interest for further pharmacological investigation, particularly in the field of oncology. The experimental protocols outlined in this guide provide a solid framework for the isolation, purification, and biological evaluation of this compound. Future studies are warranted to fully characterize its spectral properties, elucidate its specific mechanisms of action, and explore its full therapeutic potential.

References

- 1. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

The Creticoside C Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creticoside C, a labdane-type diterpenoid glycoside with the molecular formula C26H44O8, is a specialized metabolite found in plants of the Cistus genus, notably Cistus creticus. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant progress in understanding the biosynthesis of labdane-type diterpenoids allows for the construction of a putative pathway. This technical guide synthesizes the current knowledge on the general biosynthesis of this class of compounds, with a specific focus on the enzymatic steps likely involved in the formation of this compound in Cistus creticus. The proposed pathway begins with the cyclization of geranylgeranyl diphosphate (GGPP) and proceeds through a series of oxidative and glycosylation modifications. This document provides a comprehensive overview of the key enzyme families, proposed intermediates, and relevant experimental methodologies for studying this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Labdane Skeleton: The pathway is initiated in the plastids where isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol 4-phosphate (MEP) pathway, are condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP). A class II diterpene synthase (diTPS) then catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. In Cistus creticus, a copal-8-ol diphosphate synthase (CcCLS) has been identified, suggesting the formation of an oxygenated labdane skeleton early in the pathway[1][2].

-

Oxidative Functionalization: The labdane skeleton undergoes a series of regio- and stereospecific hydroxylations catalyzed by cytochrome P450 monooxygenases (CYPs)[3][4][5]. These enzymes are responsible for introducing the hydroxyl groups characteristic of the this compound aglycone. While the specific CYPs involved in this compound biosynthesis have not yet been characterized, the extensive oxidative decorations on its structure suggest the involvement of multiple CYP-mediated steps.

-

Glycosylation: The final step in the proposed pathway is the attachment of a sugar moiety to the hydroxylated labdane aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a sugar group (likely glucose) from an activated sugar donor (UDP-glucose) to a specific hydroxyl group on the aglycone[6][7][8][9]. This glycosylation step enhances the solubility and stability of the final this compound molecule.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Key Enzyme Families and Quantitative Data

The biosynthesis of this compound relies on the coordinated action of several key enzyme families. While specific quantitative data for the enzymes involved in this compound synthesis is not yet available, the following table summarizes the general characteristics and representative kinetic data for each enzyme class based on studies of other labdane-type diterpenoids.

| Enzyme Class | Abbreviation | Function | Substrate(s) | Product(s) | Cellular Localization | Representative Km (µM) | Representative kcat (s⁻¹) |

| Geranylgeranyl Diphosphate Synthase | GGPPS | Prenyl chain elongation | IPP, DMAPP | GGPP | Plastid | 1-10 (for IPP) | 0.1-1 |

| Diterpene Synthase | diTPS | Labdane skeleton formation | GGPP | Labdadienyl/Copalyl Diphosphate | Plastid | 0.5-5 | 0.01-0.1 |

| Cytochrome P450 Monooxygenase | CYP | Oxidative functionalization | Labdane Intermediate, NADPH, O₂ | Hydroxylated Labdane | Endoplasmic Reticulum | 1-50 | 0.1-10 |

| UDP-Glycosyltransferase | UGT | Glycosylation | Hydroxylated Labdane, UDP-Sugar | Diterpenoid Glycoside | Cytosol, Vacuole | 10-200 (for aglycone) | 0.05-5 |

Experimental Protocols

The characterization of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of candidate genes identified through transcriptomics or genome mining is typically achieved through heterologous expression in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol: Heterologous Expression in E. coli

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate diTPS, CYP, or UGT gene and clone it into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein production.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

-

Protein Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA or Glutathione-Sepharose affinity column.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration for Ni-NTA).

-

Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole or reduced glutathione).

-

-

Purity and Concentration Assessment: Analyze the purity of the eluted protein by SDS-PAGE and determine the concentration using a Bradford or BCA assay.

The following workflow illustrates the heterologous expression and purification process.

Caption: Workflow for heterologous expression and purification.

In Vitro Enzyme Assays

Protocol: Diterpene Synthase (diTPS) Assay

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT, 10-50 µM GGPP, and 1-5 µg of purified diTPS enzyme in a final volume of 100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

-

Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene products.

Protocol: Cytochrome P450 (CYP) Assay

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 10-50 µM of the diterpene substrate (dissolved in a minimal amount of DMSO), 1-2 µM purified CYP, and 2-4 µM of a cytochrome P450 reductase (CPR) partner protein.

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by extraction with ethyl acetate.

-

Analysis: Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated diterpenoid products.

Protocol: UDP-Glycosyltransferase (UGT) Assay

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 10-100 µM of the diterpenoid aglycone substrate, 1-2 mM UDP-sugar (e.g., UDP-glucose), and 1-5 µg of purified UGT enzyme in a final volume of 50 µL.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Quenching: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Analyze the products by LC-MS to detect the formation of the diterpenoid glycoside.

Conclusion and Future Directions

This guide outlines a putative biosynthetic pathway for this compound based on the current understanding of labdane-type diterpenoid biosynthesis. The proposed pathway provides a framework for future research aimed at identifying and characterizing the specific enzymes involved in the formation of this complex natural product in Cistus creticus. Key future research directions include:

-

Transcriptome and Genome Analysis: Deep sequencing of the Cistus creticus genome and transcriptome, particularly from trichomes where these compounds are synthesized, will be crucial for identifying candidate diTPS, CYP, and UGT genes.

-

Functional Genomics: The functional characterization of these candidate genes through heterologous expression and in vitro assays will be necessary to confirm their roles in the this compound pathway.

-

Metabolite Profiling: Advanced analytical techniques, such as LC-MS/MS, can be used to track the accumulation of proposed intermediates in different tissues and under various conditions, providing further evidence for the proposed pathway.

-

Metabolic Engineering: Once the complete pathway is elucidated, there is potential for the metabolic engineering of microbial or plant systems for the sustainable production of this compound and related bioactive compounds.

The elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant specialized metabolism but also open up new avenues for the biotechnological production of this and other valuable diterpenoids for pharmaceutical and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. A review: biosynthesis of plant-derived labdane-related diterpenoids [cjnmcpu.com]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. researchgate.net [researchgate.net]

- 6. Chemical and transcriptomic analyses of leaf trichomes from Cistus creticus subsp. creticus reveal the biosynthetic pathways of certain labdane-type diterpenoids and their acetylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. researchgate.net [researchgate.net]

- 9. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Analysis Reveals Scant Research on Creticoside C Derivatives, Hindering Comprehensive Biological Activity Review

Creticoside C is a flavonoid glycoside, and while the plant it is likely isolated from, Cressa cretica, has been the subject of some phytochemical and pharmacological studies, these investigations have focused on the crude plant extracts or other more abundant flavonoid constituents, such as quercetin and kaempferol.[1][2][3][4][5] The existing research on Cressa cretica indicates that its extracts possess a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][5] However, these studies do not provide specific quantitative data or detailed experimental protocols attributable to this compound or any of its synthetic or semi-synthetic derivatives.

The core requirement for a technical guide on this compound derivatives would be data from studies that have specifically synthesized and biologically evaluated a series of these compounds. This would typically involve:

-

Chemical Synthesis: Detailed reaction schemes and characterization of the synthesized derivatives.

-

Biological Screening: Quantitative data from various assays, such as IC50 or EC50 values, to determine their potency in different biological systems (e.g., anticancer, anti-inflammatory).

-

Mechanistic Studies: Elucidation of the signaling pathways through which these derivatives exert their effects.

-

Experimental Protocols: Comprehensive descriptions of the methodologies used in the synthesis and biological testing.

Unfortunately, the scientific literature accessible through comprehensive searches does not contain this necessary information for this compound derivatives. The search results were populated with studies on other compounds with "C" in their names, such as Lanatoside C, Stichoposide C, or general reviews on unrelated classes of natural products, which are not relevant to the specific request.[6][7][8][9][10]

Without primary research data, it is impossible to construct the requested tables of quantitative data, detail the experimental protocols, or create accurate diagrams of signaling pathways. The creation of a technical guide or whitepaper as specified would require a foundational body of research that, at present, does not appear to exist in the public domain.

Therefore, for researchers, scientists, and drug development professionals interested in this specific class of compounds, the initial step would need to be foundational research involving the synthesis of this compound derivatives and their subsequent biological evaluation. As it stands, the topic of the "Biological activity of this compound derivatives" is an unexplored area of research.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 5. japsonline.com [japsonline.com]

- 6. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stichoposide C Exerts Anticancer Effects on Ovarian Cancer by Inducing Autophagy via Inhibiting AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action Theories of Creticoside C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available, though limited, scientific information regarding the potential mechanisms of action for Creticoside C. Direct experimental evidence elucidating its specific signaling pathways is scarce. The theories presented herein are largely extrapolated from studies on structurally related compounds and preliminary screenings.

Introduction

This compound is a naturally occurring diterpenoid compound classified as an ent-kaurane glycoside. It has been isolated from the fern Pteris cretica, a plant with a history of use in traditional medicine. The chemical formula for this compound is C₂₆H₄₄O₈, and its CAS number is 53452-34-9. While research specifically targeting this compound is in its nascent stages, the biological activities of other ent-kaurane diterpenoids provide a foundation for several compelling theories regarding its mechanism of action. This document aims to provide a comprehensive overview of these theoretical frameworks to guide future research and drug development efforts.

Theorized Mechanisms of Action

Based on the available literature for this compound and related ent-kaurane diterpenoids, two primary mechanisms of action are hypothesized: antiviral activity through inhibition of the Nsp9 replicase protein and anti-inflammatory effects via modulation of nitric oxide production.

A significant theory for this compound's mechanism of action stems from a study that screened a library of natural products for their ability to bind to the SARS-CoV-2 non-structural protein 9 (Nsp9). While this compound was included in this library, the study focused on a related ent-kaurane, oridonin, which demonstrated binding to Nsp9 and subsequent inhibition of viral replication[1][2]. Given the structural similarity, it is plausible that this compound may act through a similar mechanism.

Nsp9 is an essential component of the coronavirus replication/transcription complex. It is an RNA-binding protein that is crucial for viral genome replication. The binding of an inhibitor to Nsp9 could disrupt its function, thereby impeding viral propagation.

Hypothetical Signaling Pathway: Inhibition of Viral Replication

Caption: Hypothetical inhibition of SARS-CoV-2 replication by this compound.

Several studies on ent-kaurane diterpenoids isolated from Pteris species have demonstrated potent anti-neuroinflammatory activity[3]. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of neuroinflammation and contributes to neuronal damage.

The proposed mechanism involves the downregulation of iNOS expression or the direct inhibition of its enzymatic activity. This would lead to a reduction in pro-inflammatory mediators and a subsequent neuroprotective effect. Although this compound has not been directly tested for this activity, its structural resemblance to other anti-inflammatory ent-kauranes from the same plant genus makes this a plausible mechanism.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Caption: Theorized anti-inflammatory mechanism of this compound.

Quantitative Data

As of the latest literature review, there is no publicly available quantitative data, such as IC₅₀ or EC₅₀ values, specifically for this compound's activity on any biological target. The research on related compounds provides some context:

| Compound | Biological Activity | Cell Line | IC₅₀ Value | Reference |

| Oridonin | SARS-CoV-2 Replication | Vero E6 | ~5 µM | [1][2] |

| Pterokaurane M1 | NO Production | BV-2 Microglia | 13.9 µM | [3] |

| Compound 7 (ent-kaurane) | NO Production | BV-2 Microglia | 10.8 µM | [3] |

Note: The data presented above is for compounds structurally related to this compound and should be used for comparative purposes only.

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not available. However, based on the studies of related compounds, the following methodologies would be relevant for investigating the theorized mechanisms of action.

-

Protein Expression and Purification: Recombinant SARS-CoV-2 Nsp9 protein would be expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Binding Assay (e.g., Surface Plasmon Resonance - SPR): Purified Nsp9 would be immobilized on a sensor chip. Different concentrations of this compound would be flowed over the chip to determine binding affinity (Kᴅ).

-

Viral Replication Assay: Vero E6 cells would be infected with SARS-CoV-2 in the presence of varying concentrations of this compound. Viral replication would be quantified by measuring viral RNA levels (RT-qPCR) or by plaque assay after a set incubation period.

Experimental Workflow: Antiviral Screening

Caption: Workflow for assessing antiviral potential.

-

Cell Culture: BV-2 microglial cells would be cultured in appropriate media.

-

Cell Treatment: Cells would be pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant would be measured using the Griess reagent.

-

Cell Viability Assay (e.g., MTT Assay): To ensure that the observed reduction in NO is not due to cytotoxicity, a cell viability assay would be performed in parallel.

Experimental Workflow: Anti-inflammatory Screening

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

This compound represents an intriguing natural product with therapeutic potential, yet it remains largely uncharacterized. The current theories regarding its mechanism of action are based on its structural similarity to other bioactive ent-kaurane diterpenoids. The hypothesized antiviral and anti-inflammatory activities warrant direct experimental investigation.

Future research should focus on:

-

Direct Biological Screening: Testing this compound in a broad range of antiviral and anti-inflammatory assays to confirm its activity.

-

Target Identification and Validation: Utilizing techniques such as affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) to identify the direct molecular targets of this compound.

-

In-depth Mechanistic Studies: Once a primary activity is confirmed, detailed studies should be conducted to elucidate the specific signaling pathways involved, including upstream and downstream effectors.

-

In Vivo Efficacy and Safety: If promising in vitro activity is observed, preclinical studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

The exploration of this compound's mechanism of action holds the potential to uncover novel therapeutic strategies for viral infections and inflammatory diseases. This guide serves as a foundational resource to stimulate and direct these much-needed research endeavors.

References

Unveiling the Therapeutic Potential of Creticoside C: A Technical Overview

For Immediate Release

[City, State] – [Date] – Creticoside C, a diterpenoid compound isolated from Pteris cretica, is emerging as a molecule of interest within the scientific community. While extensive research is still in its early stages, preliminary investigations suggest potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic targets and mechanisms of action for researchers, scientists, and drug development professionals.

Core Therapeutic Areas of Investigation

Current research on this compound points towards two primary areas of therapeutic interest: neuroinflammation and oxidative stress. These processes are central to the pathology of a wide range of disorders, suggesting a broad potential for the clinical application of this natural compound.

Anti-Neuroinflammatory Properties

Neuroinflammation, the inflammatory response within the brain and spinal cord, is a key contributor to the progression of neurodegenerative diseases. Studies involving this compound have begun to elucidate its role in modulating this complex process. The primary therapeutic targets identified in this context are key signaling pathways that regulate the inflammatory cascade in microglial cells, the resident immune cells of the central nervous system.

Antioxidant and Cytoprotective Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is another critical factor in cellular damage and disease progression. This compound has demonstrated potential in activating cellular defense mechanisms against oxidative stress, thereby protecting cells from damage and promoting survival.

Potential Signaling Pathways and Molecular Targets

The therapeutic effects of this compound appear to be mediated through its interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In the context of neuroinflammation, its activation in microglia leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, a key inhibitory protein, which in turn blocks the translocation of the active NF-κB dimer to the nucleus.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This compound is suggested to promote the activation of this pathway, leading to an enhanced antioxidant capacity of the cell.

Quantitative Data Summary

At present, publicly available, peer-reviewed quantitative data on the specific efficacy and potency of this compound is limited. The following table structure is provided as a template for organizing future experimental findings.

| Target | Assay Type | Cell Line/Model | This compound Concentration | Observed Effect (% of control) | IC50/EC50 (µM) |

| NF-κB Activation | Luciferase Reporter Assay | BV-2 Microglia | 1 µM | ||

| 10 µM | |||||

| 50 µM | |||||

| Nrf2 Nuclear Translocation | Western Blot | SH-SY5Y Neuronal Cells | 1 µM | ||

| 10 µM | |||||

| 50 µM | |||||

| Pro-inflammatory Cytokine (e.g., TNF-α) Secretion | ELISA | LPS-stimulated RAW 264.7 Macrophages | 1 µM | ||

| 10 µM | |||||

| 50 µM | |||||

| Antioxidant Enzyme (e.g., HO-1) Expression | qPCR | Primary Cortical Neurons | 1 µM | ||

| 10 µM | |||||

| 50 µM |

Key Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are outlined below.

Cell Culture and Treatment

-

Cell Lines: BV-2 murine microglial cells, SH-SY5Y human neuroblastoma cells, and RAW 264.7 murine macrophages will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Primary Cultures: Primary cortical neurons will be isolated from embryonic day 18 (E18) Sprague-Dawley rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.

-

This compound Treatment: this compound (CAS: 53452-34-9) will be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final DMSO concentrations in cell culture media will not exceed 0.1%.

NF-κB Luciferase Reporter Assay

-

Transfect BV-2 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 6 hours.

-

Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.

-

Normalize NF-κB luciferase activity to Renilla luciferase activity.

Nrf2 Nuclear Translocation by Western Blot

-

Treat SH-SY5Y cells with this compound for the desired time points.

-

Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.

-

Determine protein concentration using a BCA protein assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Future Directions and Conclusion

The preliminary evidence for the anti-neuroinflammatory and antioxidant properties of this compound is promising. However, further in-depth studies are required to fully elucidate its therapeutic potential. Future research should focus on:

-

In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases and inflammatory conditions.

-

Target identification: Utilizing proteomic and genomic approaches to identify direct molecular binding partners of this compound.

-

Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

Creticoside C: A Technical Review of an Ent-Kaurane Diterpenoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a naturally occurring ent-kaurane diterpenoid glycoside. First isolated from the fronds of the fern Pteris cretica, this compound has since been noted in scientific literature, albeit sporadically, with preliminary mentions of potential biological activities. This technical guide provides a comprehensive review of the existing literature and patents related to this compound, focusing on its chemical properties, biological activities, and the experimental methodologies used in its study.

Chemical Properties and Structure

This compound is characterized by a tetracyclic diterpene core structure, typical of ent-kauranes, with a glycosidic linkage. Its chemical formula is C₂₆H₄₄O₈, and it has a molecular weight of 484.6 g/mol . The CAS number for this compound is 53452-34-9.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₄O₈ | [1] |

| Molecular Weight | 484.6 g/mol | [1] |

| CAS Number | 53452-34-9 | [1] |

| Appearance | Powder | [1] |

| Botanical Source | Pteris cretica | [2][3] |

Biological Activities and Potential Therapeutic Applications

The biological activities of this compound have not been extensively studied, with current information primarily stemming from secondary sources and inclusion in large-scale screening libraries.

Antimycobacterial Activity

A review on herbal drugs for tuberculosis mentions this compound as a "new coumarochromone glycoside from Cressa cretica" with anti-tuberculosis drug potential[4]. However, the primary source for this claim is not provided, and the classification as a coumarochromone glycoside from Cressa cretica contradicts the more frequently cited structural class and botanical source (Pteris cretica). Further investigation is required to validate this reported activity and its potential mechanism of action against Mycobacterium tuberculosis.

Antiviral Activity

This compound was included in a natural product library screened for binding to the conserved Nsp9 protein of SARS-CoV-2[5][6]. The study, however, focused on another ent-kaurane, oridonin, which exhibited significant binding and antiviral activity[5][6]. The results for this compound were not detailed, suggesting it was likely not a primary hit in this particular screen. This indicates a potential avenue for further research into its antiviral properties.

Other Potential Activities

One supplier of this compound describes it as a "cardiac glycoside with therapeutic potential," though no supporting scientific literature has been found to substantiate this claim.

Existing Patents

A thorough search of patent databases did not reveal any patents specifically claiming this compound, its synthesis, or its application in therapeutic contexts. The existing patents for related compounds, such as other diterpenoid glycosides, are broad and do not specifically mention this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are scarce in recently published literature. The primary methods would involve extraction from Pteris cretica, followed by chromatographic separation and structural elucidation using spectroscopic techniques.

Isolation and Purification

A general workflow for the isolation of diterpenoid glycosides from a plant source is outlined below. This represents a likely methodology for obtaining this compound.

Structure Elucidation

The structure of this compound would have been determined using a combination of the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework and the nature of the glycosidic linkage. A certificate of analysis from a commercial supplier indicates that NMR data is consistent with the proposed structure[1].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound[1].

Signaling Pathways

There is currently no published research detailing the specific signaling pathways modulated by this compound. Given its ent-kaurane structure, potential pathways could be inferred from related compounds, which are known to interact with various cellular targets, but this remains speculative without direct evidence for this compound.

Conclusion and Future Directions

This compound remains a sparsely studied natural product with potential for further investigation. While preliminary mentions of anti-tuberculosis and antiviral activities exist, these claims require substantial validation through rigorous scientific inquiry. The lack of detailed biological studies and specific patents presents both a challenge and an opportunity for researchers in natural product chemistry and drug discovery.

Future research should focus on:

-

Re-isolation and Full Spectroscopic Characterization: To confirm its structure and provide a complete, publicly available dataset.

-

Systematic Biological Screening: To validate the anecdotal claims of antimycobacterial and antiviral activities and to explore other potential therapeutic areas.

-

Mechanism of Action Studies: To elucidate the molecular targets and signaling pathways affected by this compound if significant biological activity is confirmed.

-

Synthesis: Development of a synthetic route could provide a more reliable source of the compound for extensive biological testing.

This in-depth guide highlights the current knowledge gap and underscores the potential of this compound as a lead compound for future drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemicals from fern species: potential for medicine applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aapspextranet.animalhealthaustralia.com.au [aapspextranet.animalhealthaustralia.com.au]

- 4. Phytochemicals from fern species: potential for medicine applications [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. ent-Kaurane Glycosides from Tricalysia okelensis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Creticoside C: An In Silico and Experimental Roadmap

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, Creticoside C, a coumarochromone glycoside isolated from the medicinal plant Cressa cretica, has emerged as a compound of interest. While preliminary studies have hinted at its potential, particularly in the realm of anti-tuberculosis activity, a comprehensive understanding of its bioactivities and mechanisms of action remains largely unexplored. This technical guide outlines a proposed framework for the in silico prediction and experimental validation of this compound's bioactivities, providing a roadmap for researchers, scientists, and drug development professionals to unlock its full therapeutic potential.

Introduction to this compound

This compound is a natural product belonging to the coumarochromone glycoside class of compounds. It has been identified as a constituent of Cressa cretica, a plant with a history of use in traditional medicine. The chemical structure of this compound provides a unique scaffold for potential drug discovery, warranting a systematic investigation of its biological properties.

A Proposed In Silico Workflow for Bioactivity Prediction

To expedite the discovery of this compound's therapeutic applications, a robust in silico workflow is proposed. This computational approach allows for the rapid prediction of potential bioactivities, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and molecular targets, thereby guiding subsequent experimental validation.

Methodological & Application

Application Notes and Protocols for Creticoside C Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creticoside C is a pterosin sesquiterpenoid glycoside that has been isolated from the fern Pteris cretica. Pterosin-type sesquiterpenoids are characteristic constituents of the family Pteridaceae and have attracted scientific interest due to their potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for isolating similar compounds from Pteris cretica. The protocols are intended to serve as a guide for researchers aiming to isolate and study this compound for drug discovery and development purposes.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the extraction and purification of this compound. The following table provides a generalized summary of parameters based on the isolation of other pterosin sesquiterpenoids from Pteris cretica. Researchers should optimize these parameters for this compound.

Table 1: Generalized Parameters for the Extraction and Purification of Pterosin Sesquiterpenoids from Pteris cretica

| Parameter | Value/Range | Notes |

| Extraction | ||

| Plant Material | Dried and powdered aerial parts of Pteris cretica | 5 kg |

| Extraction Solvent | 70% (v/v) aqueous ethanol | Approximately 60 L |

| Extraction Method | Maceration or Soxhlet extraction | |

| Solvent Partitioning | ||

| Initial Crude Extract | 803 g (from 5 kg of plant material) | |

| Petroleum Ether Fraction | 81 g | |

| Dichloromethane Fraction | 108 g | |

| Ethyl Acetate (EtOAc) Fraction | 154 g | |

| n-Butanol (n-BuOH) Fraction | 132 g | This compound, being a glycoside, is expected to be enriched in this fraction. |

| Column Chromatography (Initial) | ||

| Stationary Phase | Silica gel | |

| Mobile Phase | Gradient of Dichloromethane/Methanol (CH₂Cl₂/MeOH) | Starting from 10:1 to 1:10 |

| Semi-preparative HPLC (Final Purification) | ||

| Stationary Phase | Reversed-phase C18 | |

| Mobile Phase | Methanol/Water (MeOH/H₂O) gradient | To be optimized |

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from Pteris cretica.

Plant Material Preparation

-

Collect the aerial parts of Pteris cretica.

-

Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Macerate the powdered plant material (5 kg) with 70% aqueous ethanol (approx. 60 L) at room temperature for a period of 24-48 hours with occasional stirring.

-

Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract through a fine cloth or filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue (approx. 803 g).[1]

Solvent Partitioning

-

Suspend the crude residue in water and sequentially partition it with solvents of increasing polarity: petroleum ether, dichloromethane, ethyl acetate, and n-butanol.

-

Separate the layers and concentrate each fraction using a rotary evaporator.

-

The n-butanol fraction (approx. 132 g) is expected to be enriched with glycosidic compounds like this compound.[1]

Initial Purification by Column Chromatography

-

Subject the dried n-butanol extract to silica gel column chromatography.[1]

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., dichloromethane).

-

Pack the column with the silica gel slurry.

-

Adsorb the n-butanol extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of dichloromethane and methanol, starting from a non-polar mixture (e.g., 10:1 CH₂Cl₂/MeOH) and gradually increasing the polarity to a more polar mixture (e.g., 1:10 CH₂Cl₂/MeOH).[1]

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

Final Purification by Semi-preparative HPLC

-

Further purify the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Use a reversed-phase C18 column.

-

The mobile phase will typically consist of a gradient of methanol and water. The exact gradient profile, flow rate, and detection wavelength should be optimized to achieve the best separation for this compound.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Potential Biological Activity

While the specific biological activities of this compound have not been extensively reported, other pterosin sesquiterpenoids isolated from Pteris cretica have been investigated for their potential health benefits, including hypolipidemic effects. One study demonstrated that certain pterosin sesquiterpenoids from Pteris cretica can activate Liver X Receptors (LXRα/β), which play a crucial role in the regulation of lipid metabolism.[2][3][4] Activation of LXRs can lead to a decrease in triglyceride levels.[2][3][4]

The following diagram illustrates a simplified hypothetical signaling pathway for the hypolipidemic action of pterosin sesquiterpenoids.

Caption: Hypothetical LXR-mediated hypolipidemic signaling pathway.

References

- 1. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors. | Semantic Scholar [semanticscholar.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Creticoside C

Introduction

Creticoside C, also known as Clematichinenoside C, is a triterpenoid saponin found in various plant species of the genus Clematis. It is often considered an impurity or a related compound in the production of other pharmacologically active saponins, such as Clematichinenoside AR, which is investigated for its potential in treating rheumatoid arthritis.[1] Accurate and reliable quantification of this compound is crucial for quality control and standardization of herbal extracts and pharmaceutical preparations containing these compounds. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The method is adapted from a validated procedure for the separation of related impurities in Clematichinenoside AR bulk samples.[1]

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1200 HPLC system or equivalent |

| Column | Agilent TC-C18, 4.6 mm × 150 mm, 5 µm |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient Program | 0–5 min: 30% B5–12 min: 30%–35% B12–17 min: 35%–60% B17–20 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detection | 203 nm |

Method Validation Summary

The analytical method was validated for specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ). The validation results demonstrate that the method is suitable for its intended purpose.[1]

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | >0.9992 |

| Precision (RSD%) | <1.63% |

| Accuracy (Recovery) | 95.60% - 104.76% |

| Limit of Detection (LOD) | Data not explicitly provided for this compound, but method is sensitive for related impurities. |

| Limit of Quantification (LOQ) | Data not explicitly provided for this compound, but method is sensitive for related impurities. |

Experimental Protocols

1. Preparation of Standard Solutions

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (30:70, v/v).

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to construct a calibration curve.

2. Preparation of Sample Solutions

-

Sample Stock Solution: Accurately weigh a quantity of the sample (e.g., plant extract, bulk drug) and transfer it to a volumetric flask. Add a suitable volume of the dissolution solvent (acetonitrile:water, 30:70, v/v), sonicate to dissolve, and then dilute to the mark.

-

Sample Working Solution: Filter the sample stock solution through a 0.45 µm syringe filter into an HPLC vial. Dilute as necessary with the mobile phase to bring the concentration of this compound within the calibration range.

3. Chromatographic Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition (30% acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the standard and sample solutions into the HPLC system.

-

Run the gradient program as detailed in Table 1.

-

Monitor the chromatogram at 203 nm.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

References

[1] Zhou Y, Guan Y, Shi J, et al. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities. J Chromatogr Sci. 2013;51(7):645-651.[1]

References

Application Notes and Protocols for the NMR Analysis of Creticoside C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Creticoside C, a pterosin-type sesquiterpenoid glycoside isolated from Pteris cretica. The detailed protocols and data interpretation guidelines outlined herein are intended to assist in the structural elucidation, characterization, and purity assessment of this and structurally related natural products.

Introduction

This compound belongs to the pterosin class of sesquiterpenoids, which are characteristic constituents of the fern genus Pteris. These compounds have garnered significant interest due to their diverse biological activities, including cytotoxic effects against various cancer cell lines. Accurate and thorough structural analysis is paramount for understanding their structure-activity relationships and for advancing drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structure determination of such complex natural products in solution. This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete assignment of the proton (¹H) and carbon (¹³C) signals of a representative creticoside, Creticoside A, which shares the same core structure.

NMR Data of Creticoside A

The ¹H and ¹³C NMR spectroscopic data for Creticoside A, isolated from Pteris cretica, were acquired in methanol-d₄ (CD₃OD) on a 600 MHz spectrometer for ¹H and a 150 MHz spectrometer for ¹³C. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

¹H NMR Data

Table 1: ¹H NMR Data for Creticoside A (600 MHz, CD₃OD) [1][2]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3a | 2.80 | d | 17.0 |

| 3b | 3.50 | d | 17.0 |

| 4 | 7.22 | s | |

| 10a | 4.10 | d | 9.4 |

| 10b | 3.48 | d | 9.4 |

| 11 | 1.14 | s | |

| 12 | 2.35 | s | |

| 13 | 2.74 | t | 5.5 |

| 14 | 3.98 | m | |

| 15 | 5.08 | d | 4.8 |

| 1' | 4.38 | d | 7.8 |

| 2' | 3.20 | m | |

| 3' | 3.35 | m | |

| 4' | 3.28 | m | |

| 5' | 3.39 | m | |

| 6'a | 3.88 | dd | 12.0, 2.2 |

| 6'b | 3.68 | dd | 12.0, 5.5 |

¹³C NMR Data

Table 2: ¹³C NMR Data for Creticoside A (150 MHz, CD₃OD) [1][2]

| Position | δC (ppm) |

| 1 | 145.8 |

| 2 | 43.1 |

| 3 | 47.9 |

| 4 | 119.2 |

| 5 | 134.5 |

| 6 | 139.8 |

| 7 | 198.5 |

| 10 | 76.2 |

| 11 | 22.4 |

| 12 | 19.2 |

| 13 | 30.1 |

| 14 | 65.6 |

| 15 | 105.8 |

| 1' | 104.5 |

| 2' | 75.1 |

| 3' | 78.1 |

| 4' | 71.6 |

| 5' | 77.9 |

| 6' | 62.8 |

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality NMR data for this compound and related compounds.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1-5 mg of the purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent should be based on the solubility of the compound and the desired resolution of the signals.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, referencing to the residual solvent peak is also common practice.

1D NMR Spectroscopy

-

¹H NMR Acquisition:

-

Set the spectrometer frequency (e.g., 600 MHz).

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Optimize the spectral width to cover all proton resonances (e.g., 0-10 ppm).

-

Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectrometer frequency (e.g., 150 MHz).

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

-

Use a spectral width that encompasses all carbon signals (e.g., 0-220 ppm).

-

Employ a standard pulse program with broadband proton decoupling (e.g., zgpg30).

-

2D NMR Spectroscopy

For complete structural elucidation, a series of 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy):

-

This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.

-

Use a standard COSY pulse sequence (cosygpqf).

-

Acquire the spectrum with a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

Use a standard HSQC pulse sequence with sensitivity enhancement (hsqcedetgpsisp2.2).

-

Optimize the spectral widths in both dimensions to cover the respective proton and carbon chemical shift ranges.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

This experiment reveals long-range (2-3 bond) correlations between protons and carbons.

-

Use a standard HMBC pulse sequence (hmbcgplpndqf).

-

The long-range coupling delay should be optimized based on the expected magnitude of the couplings (e.g., 60-80 ms for a J of 8-12 Hz).

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

These experiments identify protons that are close in space, which is crucial for determining the relative stereochemistry.

-

A NOESY or ROESY experiment should be performed with an appropriate mixing time (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY) to observe through-space correlations.

-

Data Processing and Interpretation

-

Processing:

-

Apply appropriate window functions (e.g., exponential or sine-bell) to the free induction decays (FIDs) before Fourier transformation to enhance resolution or sensitivity.

-

Phase and baseline correct all spectra.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

-

Interpretation Workflow:

-

1D Spectra: Analyze the ¹H NMR spectrum for chemical shifts, multiplicities, and integration to identify the types of protons present. Analyze the ¹³C NMR spectrum to determine the number of distinct carbon environments.

-

HSQC: Correlate each proton signal to its directly attached carbon.

-

COSY: Establish the spin systems by tracing the cross-peaks, which connect coupled protons.

-

HMBC: Connect the established spin systems by identifying long-range correlations from protons to quaternary carbons and across heteroatoms.

-

NOESY/ROESY: Use the through-space correlations to determine the relative configuration of stereocenters and the conformation of the molecule.

-

Visualizations

The following diagrams illustrate the general workflow for the NMR analysis of a natural product like this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Logical relationships in structure elucidation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Creticoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and analysis of the fragmentation patterns of Creticoside C, a labdane diterpenoid glycoside, using tandem mass spectrometry (MS/MS). Understanding the fragmentation behavior of this compound is crucial for its identification, structural elucidation, and quantification in complex biological matrices, which is essential for drug development and metabolism studies. This document outlines a comprehensive experimental workflow, from sample preparation to data analysis, and presents a proposed fragmentation pathway based on established principles of diterpenoid and glycoside mass spectrometry.

Introduction

This compound is a naturally occurring diterpenoid glycoside with a labdane skeleton. Diterpenoids are a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug discovery. Mass spectrometry is a powerful analytical technique for the structural characterization of these compounds. Tandem mass spectrometry (MS/MS) provides valuable information about the molecular structure through controlled fragmentation of a precursor ion. This note details the expected fragmentation of this compound, providing a roadmap for its analysis.

Chemical Structure of this compound

-

Molecular Formula: C₂₆H₄₄O₈

-

Molecular Weight: 484.6 g/mol

-

Class: Diterpenoid Glycoside (Labdane type)

The structure consists of a bicyclic labdane diterpenoid aglycone linked to a sugar moiety via a glycosidic bond.

Proposed Mass Spectrometry Fragmentation Pathway